REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([NH:18][CH:19]1[C:50](=[O:51])[NH:49][CH:48]([CH:52]([OH:54])[CH3:53])[C:46](=[O:47])[N:45]2[CH:41]([CH2:42][CH:43]([OH:55])[CH2:44]2)[C:39](=[O:40])[NH:38][CH:37]([CH:56]([OH:66])[CH:57]([OH:65])[C:58]2[CH:63]=[CH:62][C:61]([OH:64])=[CH:60][CH:59]=2)[C:35](=[O:36])[NH:34][CH:33]([CH:67]([OH:69])[CH3:68])[C:31](=[O:32])[N:30]2[CH:26]([CH:27]([OH:71])[CH:28]([CH3:70])[CH2:29]2)[C:24](=[O:25])[NH:23][CH:22]([OH:72])[CH:21]([OH:73])[CH2:20]1)=[O:17].C(O)CCC.O>C(OCC)(=O)C.C(O)CCC>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([NH:18][C@@H:19]1[C:50](=[O:51])[NH:49][C@@H:48]([C@H:52]([OH:54])[CH3:53])[C:46](=[O:47])[N:45]2[C@@H:41]([CH2:42][C@@H:43]([OH:55])[CH2:44]2)[C:39](=[O:40])[NH:38][C@@H:37]([C@H:56]([OH:66])[C@@H:57]([OH:65])[C:58]2[CH:59]=[CH:60][C:61]([OH:64])=[CH:62][CH:63]=2)[C:35](=[O:36])[NH:34][C@@H:33]([C@H:67]([OH:69])[CH3:68])[C:31](=[O:32])[N:30]2[C@@H:26]([C@@H:27]([OH:71])[C@@H:28]([CH3:70])[CH2:29]2)[C:24](=[O:25])[NH:23][C@H:22]([OH:72])[C@H:21]([OH:73])[CH2:20]1)=[O:17] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
ethyl acetate n-butanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The column was eluted with the same solvent and 10 g
|
Type
|
CUSTOM
|
Details
|
fractions were collected
|
Type
|
CUSTOM
|
Details
|
Vacuum drying
|
Type
|
CUSTOM
|
Details
|
gave 629 mg
|
Type
|
CUSTOM
|
Details
|
The powder was further purified
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in n-butanol (50 ml.)
|
Type
|
WASH
|
Details
|
was washed three times with distilled water (each 10 ml
|
Type
|
CUSTOM
|
Details
|
) and dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C=4C=CC(=CC4)O)O)O)[C@@H](C)O)C)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([NH:18][CH:19]1[C:50](=[O:51])[NH:49][CH:48]([CH:52]([OH:54])[CH3:53])[C:46](=[O:47])[N:45]2[CH:41]([CH2:42][CH:43]([OH:55])[CH2:44]2)[C:39](=[O:40])[NH:38][CH:37]([CH:56]([OH:66])[CH:57]([OH:65])[C:58]2[CH:63]=[CH:62][C:61]([OH:64])=[CH:60][CH:59]=2)[C:35](=[O:36])[NH:34][CH:33]([CH:67]([OH:69])[CH3:68])[C:31](=[O:32])[N:30]2[CH:26]([CH:27]([OH:71])[CH:28]([CH3:70])[CH2:29]2)[C:24](=[O:25])[NH:23][CH:22]([OH:72])[CH:21]([OH:73])[CH2:20]1)=[O:17].C(O)CCC.O>C(OCC)(=O)C.C(O)CCC>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([NH:18][C@@H:19]1[C:50](=[O:51])[NH:49][C@@H:48]([C@H:52]([OH:54])[CH3:53])[C:46](=[O:47])[N:45]2[C@@H:41]([CH2:42][C@@H:43]([OH:55])[CH2:44]2)[C:39](=[O:40])[NH:38][C@@H:37]([C@H:56]([OH:66])[C@@H:57]([OH:65])[C:58]2[CH:59]=[CH:60][C:61]([OH:64])=[CH:62][CH:63]=2)[C:35](=[O:36])[NH:34][C@@H:33]([C@H:67]([OH:69])[CH3:68])[C:31](=[O:32])[N:30]2[C@@H:26]([C@@H:27]([OH:71])[C@@H:28]([CH3:70])[CH2:29]2)[C:24](=[O:25])[NH:23][C@H:22]([OH:72])[C@H:21]([OH:73])[CH2:20]1)=[O:17] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
ethyl acetate n-butanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The column was eluted with the same solvent and 10 g
|
Type
|
CUSTOM
|
Details
|
fractions were collected
|
Type
|
CUSTOM
|
Details
|
Vacuum drying
|
Type
|
CUSTOM
|
Details
|
gave 629 mg
|
Type
|
CUSTOM
|
Details
|
The powder was further purified
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in n-butanol (50 ml.)
|
Type
|
WASH
|
Details
|
was washed three times with distilled water (each 10 ml
|
Type
|
CUSTOM
|
Details
|
) and dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C=4C=CC(=CC4)O)O)O)[C@@H](C)O)C)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |